molecular formula C17H20N2O4 B3081319 Boc-3-(3-quinolyl)-DL-Ala-OH CAS No. 1100747-96-3

Boc-3-(3-quinolyl)-DL-Ala-OH

Cat. No. B3081319
CAS RN: 1100747-96-3
M. Wt: 316.35 g/mol
InChI Key: ZJIPRFVJGMPMPL-UHFFFAOYSA-N
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Description

“Boc-3-(3-quinolyl)-DL-Ala-OH” is a chemical compound with the molecular formula C17H20N2O4 . It is also known by other names such as “BOC-D-ALA (3’-QUINOLYL)-OH” and "®-ALPHA-(BOC-AMINO)-3-QUINOLINEPROPANOIC ACID" .


Synthesis Analysis

The synthesis of “Boc-3-(3-quinolyl)-DL-Ala-OH” involves several precursors including “Di-tert-butyl dicarbonate” (CAS#:24424-99-5) and “3-Quinolinepropanoic acid” (CAS#:135213-89-7) . The synthesis process is documented in the literature .


Molecular Structure Analysis

The molecular structure of “Boc-3-(3-quinolyl)-DL-Ala-OH” consists of 17 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass is 316.14200 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Boc-3-(3-quinolyl)-DL-Ala-OH” include a molecular weight of 316.35200 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Peptide Synthesis and Modifications

Boc-3-(3-quinolyl)-DL-Ala-OH is involved in the synthesis and modification of peptides. For instance, it has been used in the preparation of protected peptide thiol acids through both solution and solid-phase procedures (Yamashiro & Blake, 2009). Additionally, its role in the synthesis of cyclosporine, specifically in creating Boc‐D‐Ala‐MeLeu‐MeLeu‐MeVal‐OH, highlights its utility in synthesizing complex peptide structures (Wenger, 1983).

Reactivity and Alkylation Studies

Boc-3-(3-quinolyl)-DL-Ala-OH is also significant in reactivity studies, such as in C-alkylation of peptides. Research involving polylithiated and LiCl-solvated derivatives containing sarcosine Li-enolate units demonstrates its capacity for C-alkylation on sarcosine moieties (Seebach et al., 1991).

Development of Novel Peptide Analogs

This compound has been used in the development of novel peptide analogs, as evidenced by the synthesis of amino protected peptides derived from amino-α- hydroxyiminophosphonates (Breuer et al., 1991). These innovative approaches in peptide synthesis highlight its versatility in creating new peptide structures.

Biological Properties and Applications

The synthesis and characterization of N-Quinolyl 3'/4'-Biaryl Carboxamides, where Boc-3-(3-quinolyl)-DL-Ala-OH plays a crucial role, have shown significant biological properties, leading to their extensive use in various fields (Huang et al., 2016).

Safety And Hazards

The safety data sheet (SDS) for “Boc-3-(3-quinolyl)-DL-Ala-OH” can be viewed and downloaded for free at Echemi.com . The SDS includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-8-12-6-4-5-7-13(12)18-10-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIPRFVJGMPMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-(3-quinolyl)-DL-Ala-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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